molecular formula C8H9NO B1590699 2,3-Dihydrobenzofuran-6-amine CAS No. 57786-34-2

2,3-Dihydrobenzofuran-6-amine

Cat. No.: B1590699
CAS No.: 57786-34-2
M. Wt: 135.16 g/mol
InChI Key: ZDLCRJZSWKJVQO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydrobenzofuran-6-amine is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . This compound has been developed as a highly potent inhibitor of these domains, with 1000-fold selectivity for BD2 over the first bromodomain (BD1) .

Mode of Action

This compound interacts with its targets by inhibiting the BET bromodomains . This inhibition is selective, primarily affecting the second bromodomain (BD2) over the first (BD1) . This selectivity is significant as it allows for the teasing apart of efficacy and toxicity, which is a challenge when dealing with pan-BET inhibitors .

Biochemical Pathways

The inhibition of the bet bromodomains can impact a range of diseases, particularly in oncology and immunoinflammation indications

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the BET bromodomains . This inhibition can potentially treat a range of diseases, particularly in oncology and immunoinflammation indications . .

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-6-amine has been investigated for its role in biochemical reactions. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of this compound derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .

Cellular Effects

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of this compound derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .

Temporal Effects in Laboratory Settings

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Dosage Effects in Animal Models

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Metabolic Pathways

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Transport and Distribution

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Subcellular Localization

It has been suggested that this compound and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzofuran-6-amine can be achieved through several methods. One common approach involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another strategy involves the classical phenol alkylation approach, where the O-alkyl bond is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzofuran-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-6-amine can be compared with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLCRJZSWKJVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494711
Record name 2,3-Dihydro-1-benzofuran-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57786-34-2
Record name 2,3-Dihydro-6-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57786-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following the procedure of Example C but substituting 6-nitrobenzofuran for the 4-nitrobenzofuran there is obtained 2,3-dihydro-6-benzofuranamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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